(R)-3-Aminobutanoic acid hydrochloride
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Overview
Description
®-3-Aminobutanoic acid hydrochloride is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by the presence of an amino group and a carboxylic acid group, making it a versatile building block in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Aminobutanoic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method includes the reaction of D-mandelic acid with racemic 3-piperidine amide in an organic solvent, followed by a series of steps involving pivaloyl chloride and sodium hypochlorite to yield the final product .
Industrial Production Methods
Industrial production of ®-3-Aminobutanoic acid hydrochloride often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
®-3-Aminobutanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products Formed
Scientific Research Applications
®-3-Aminobutanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein synthesis.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in drug development.
Industry: It is utilized in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Aminobutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing biochemical pathways and cellular processes. Its effects are mediated through binding to receptors or enzymes, altering their activity and leading to various physiological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-3-Aminobutanoic acid hydrochloride include other chiral amino acid derivatives such as (S)-3-Aminobutanoic acid hydrochloride and ®-3-Aminopentanoic acid hydrochloride.
Uniqueness
What sets ®-3-Aminobutanoic acid hydrochloride apart is its specific stereochemistry, which can result in unique biological activities and interactions compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
(3R)-3-aminobutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYVVUABAWKTJJ-AENDTGMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58610-42-7 |
Source
|
Record name | 58610-42-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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